

1-Chloro-3-methoxypropan-2-one: Commercial Availability, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-Chloro-3-methoxypropan-2-one

CAS No.: 50918-61-1

Cat. No.: B2585068

[Get Quote](#)

Executive Summary

In advanced drug development and complex organic synthesis, the selection of bifunctional building blocks dictates the efficiency of downstream pharmacophore assembly. **1-Chloro-3-methoxypropan-2-one** (CAS: 50918-61-1) is a highly versatile, dielectrophilic aliphatic intermediate. Featuring both an α -chloroketone moiety and a terminal methoxy ether, it serves as a critical synthon for constructing heterocyclic cores and acts as a reactant in asymmetric catalysis[1]. This whitepaper provides a comprehensive technical analysis of its commercial supply chain, physicochemical properties, and field-proven synthetic workflows.

Chemical Identity and Core Properties

Understanding the physicochemical baseline of **1-chloro-3-methoxypropan-2-one** is essential for predicting its behavior in nucleophilic substitution and catalytic environments. The adjacent carbonyl group significantly enhances the electrophilicity of the α -carbon via inductive electron withdrawal, making the chloride highly labile.

Table 1: Physicochemical Properties and Identification Data

Property	Value
Chemical Name	1-Chloro-3-methoxypropan-2-one
CAS Registry Number	50918-61-1
Molecular Formula	C ₄ H ₇ ClO ₂
Molecular Weight	122.55 g/mol
Boiling Point	173.8 ± 15.0 °C (Predicted)
Density	1.119 ± 0.06 g/cm ³ (Predicted)
SMILES	O=C(COC)CCI
GHS Signal Word	Danger (H318, H317, H315, H335)

Data aggregated from predictive models and supplier specifications,.

Commercial Landscape and Supply Chain Dynamics

1-Chloro-3-methoxypropan-2-one is classified as a specialized fine chemical intermediate rather than a bulk commodity. Procurement strategies must account for its stability and the specific scales offered by global vendors.

Table 2: Commercial Supplier Landscape

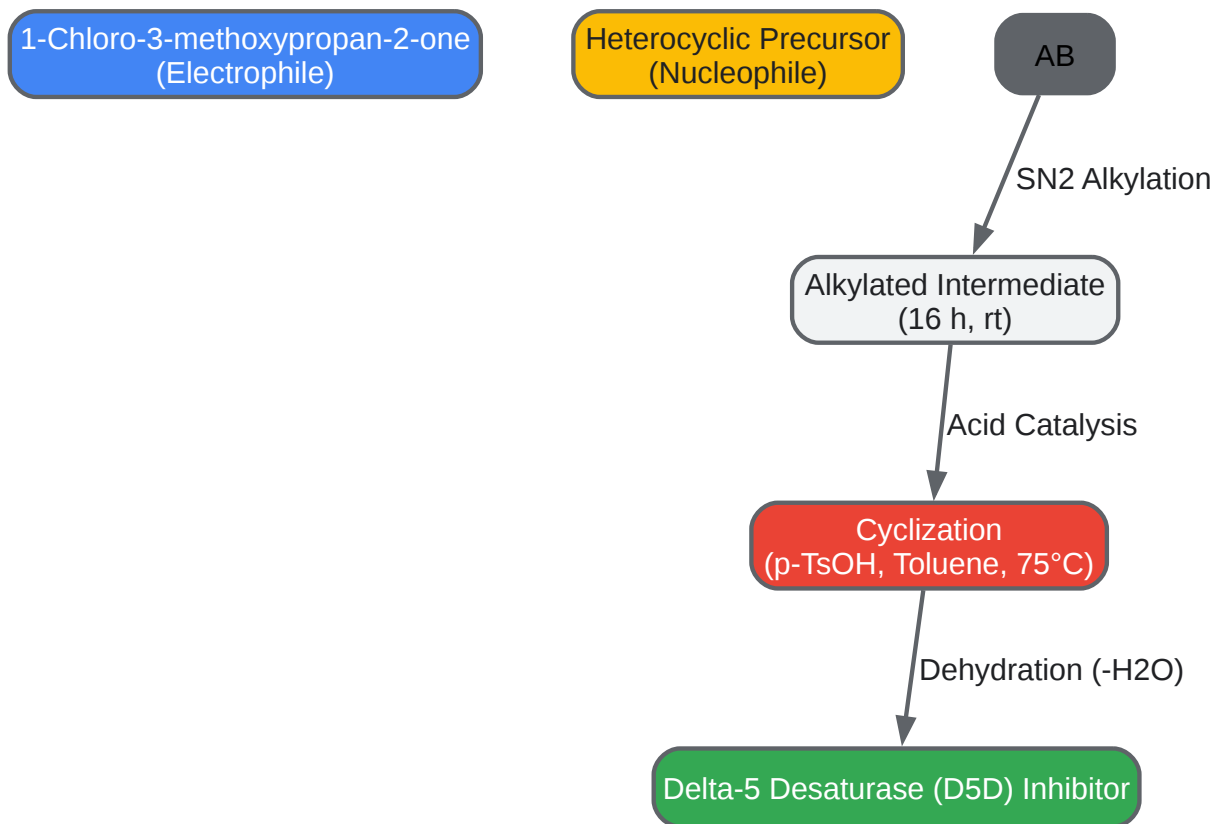
Supplier	Primary Region	Catalog Availability	Logistics Requirement
	Global	R&D Scale (mg to g)	Standard / Temperature Controlled
	Global	100 mg – 5 g	Cold-Chain Transportation
	China / Global	R&D Scale	Standard
	Global	Flexible Sizes	Standard

Supply Chain Causality: Noticeably, suppliers like BLD Pharm mandate cold-chain transportation for this compound[2]. The causality behind this requirement lies in the inherent reactivity of α -halo ketones. Prolonged exposure to ambient heat and light can induce auto-polymerization, darkening, or slow hydrolysis (releasing HCl), which severely degrades the purity of the reagent before it reaches the bench.

Synthetic Utility and Mechanistic Applications

Heterocyclic Core Assembly for Delta-5 Desaturase (D5D) Inhibitors

In medicinal chemistry, **1-chloro-3-methoxypropan-2-one** is utilized to synthesize heterocyclic compounds that act as Delta-5 Desaturase (D5D) inhibitors—targets for metabolic and cardiovascular disorders[3]. The molecule acts as a dielectrophile. First, the highly reactive α -chloride undergoes an SN2 displacement by a nucleophilic nitrogen on the precursor. Subsequently, the ketone undergoes an acid-catalyzed intramolecular cyclization, locking the structure into a rigid heterocycle[3].

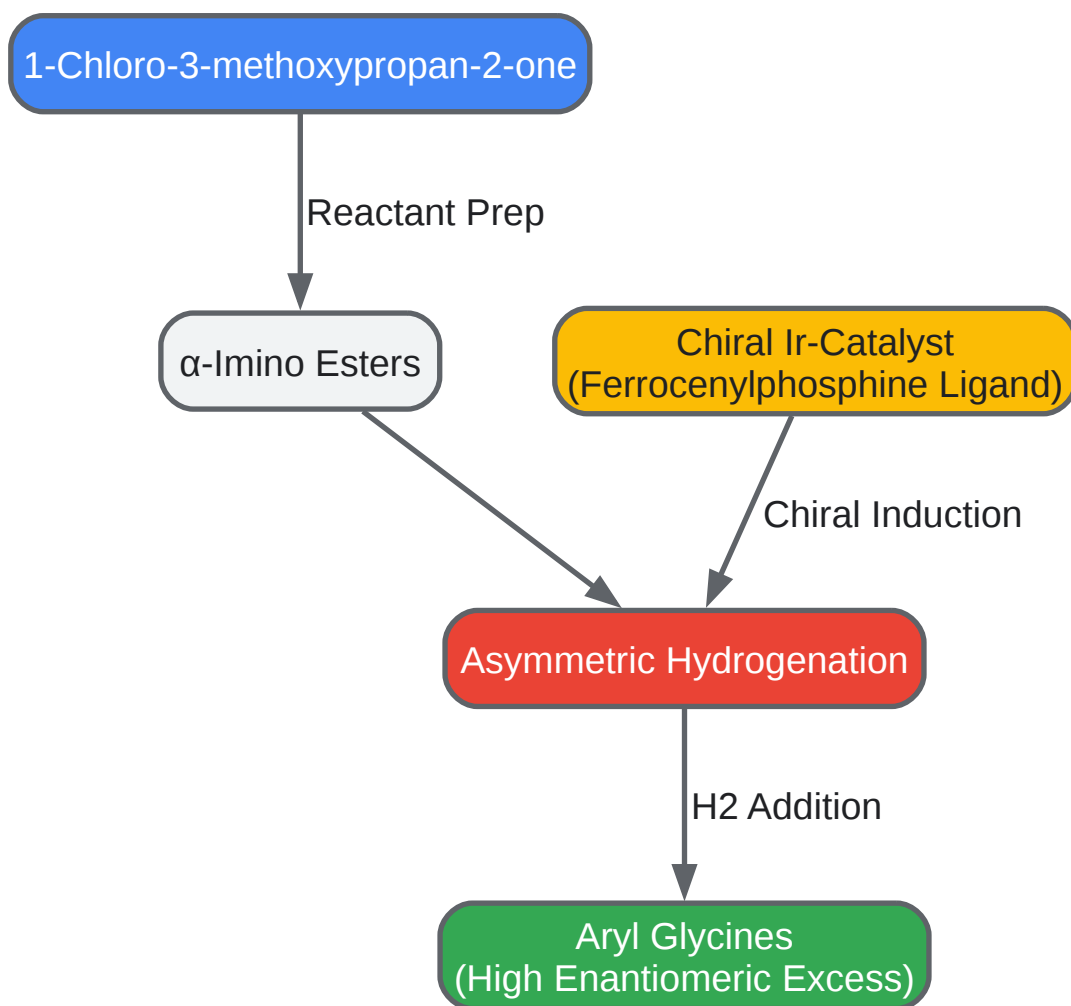


[Click to download full resolution via product page](#)

Figure 1: Two-step synthetic workflow for D5D inhibitors using **1-chloro-3-methoxypropan-2-one**.

Asymmetric Ir-Catalyzed Hydrogenation

Beyond structural incorporation, this compound is employed as a reactant in the highly enantioselective synthesis of aryl glycines. The protocol utilizes an asymmetric Iridium-catalyzed hydrogenation of α -imino esters, driven by chiral ferrocenylphosphine-phosphoramidite ligands[1]. The methoxy group provides critical steric bulk and potential secondary coordination (hydrogen bonding) that helps lock the transition state, ensuring high chiral induction.



[Click to download full resolution via product page](#)

Figure 2: Ir-catalyzed asymmetric hydrogenation pathway for aryl glycine synthesis.

Experimental Workflows and Protocols

The following self-validating protocol details the incorporation of **1-chloro-3-methoxypropan-2-one** into a heterocyclic D5D inhibitor core, adapted from established patent literature[3].

Step-by-Step Methodology: Alkylation and Cyclization

Phase 1: Nucleophilic Substitution (SN2)

- Initiation: Dissolve the heterocyclic nucleophile in a polar aprotic solvent. Add **1-chloro-3-methoxypropan-2-one** (e.g., 463 mg, 3.78 mmol, sourced from Enamine) dropwise over 15 minutes[3].

- Propagation: Stir the reaction mixture at room temperature (rt) for 16 hours[3].
- Validation Checkpoint 1: Perform LC-MS analysis on a 10 μ L reaction aliquot. Do not proceed until the mass of the starting nucleophile is fully replaced by the [M+H]⁺ peak of the alkylated intermediate.
- Solvent Exchange: Concentrate the reaction mixture in vacuo to completely remove the polar solvent.
 - Causality: Removing the initial solvent is mandatory. The subsequent dehydration step requires a non-polar environment to shift the thermodynamic equilibrium toward the cyclized product.

Phase 2: Acid-Catalyzed Dehydration 5. Reconstitution: Dissolve the crude residue in 10 mL of anhydrous toluene[3]. 6. Catalysis: Add p-Toluenesulfonic acid hydrate (p-TsOH) (55 mg, 0.29 mmol)[3].

- Causality:p-TsOH is utilized because it is a strong, organic-soluble acid that efficiently protonates the ketone, driving intramolecular attack without introducing an aqueous biphasic system that would stall dehydration.
- Thermal Cyclization: Heat the mixture at 75 °C for 1 hour[3].
- Validation Checkpoint 2: Monitor by TLC (1:1 Hexanes/Ethyl Acetate). The intermediate spot must be fully consumed, yielding a new, lower-polarity spot corresponding to the dehydrated heterocycle.
- Quench & Extraction: Cool to rt, quench with saturated aqueous NaHCO₃ solution (to neutralize p-TsOH and prevent product degradation), and extract with an organic solvent[3].

Handling, Stability, and Storage Protocols

Due to its reactive α -chloro motif, **1-chloro-3-methoxypropan-2-one** poses specific handling risks. It carries GHS hazard statements for serious eye damage (H318), skin irritation (H315), and respiratory irritation (H335)[4].

- Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8 °C (or -20 °C for long-term storage) to prevent thermal degradation[2].
- Handling: All transfers should be conducted in a fume hood using standard Schlenk techniques or a glovebox to avoid moisture-induced hydrolysis of the chloride.

References

- Google Patents. "US20230159560A1 - Methods of using heterocyclic compounds as delta-5 desaturase inhibitors." United States Patent and Trademark Office.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1-chloro-3-methoxypropan-2-one | 50918-61-1 \[chemicalbook.com\]](#)
- [2. 50918-61-1|1-Chloro-3-methoxypropan-2-one|BLD Pharm \[bldpharm.com\]](#)
- [3. US20230159560A1 - Methods of using heterocyclic compounds as delta-5 desaturase inhibitors - Google Patents \[patents.google.com\]](#)
- [4. 1-chloro-3-methoxypropan-2-one | 50918-61-1 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [1-Chloro-3-methoxypropan-2-one: Commercial Availability, Handling, and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2585068/docs#1-chloro-3-methoxypropan-2-one-commercial-availability-handling-and-synthetic-utility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)